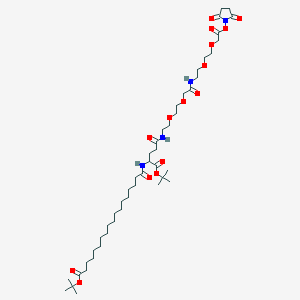
Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” is a complex organic compound that likely features a combination of tert-butyl groups, glutamic acid derivatives, and possibly a linker or spacer involving aminoethoxyethanol (AEEA) and N-hydroxysuccinimide (OSu). This compound may be used in various scientific research applications, particularly in the fields of bioconjugation, drug delivery, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” would involve multiple steps, including:
- Protection and deprotection of functional groups.
- Coupling reactions to link the glutamic acid derivatives with the AEEA spacer.
- Activation of the carboxyl groups using N-hydroxysuccinimide to form the OSu ester.
Typical reaction conditions might include:
- Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature control to optimize reaction yields.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
- Continuous flow reactors for efficient coupling reactions.
- Advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” may undergo various chemical reactions, including:
Substitution Reactions: The OSu ester can react with amines to form amide bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Deprotection: The tert-butyl groups can be removed under acidic conditions to reveal the functional groups.
Common Reagents and Conditions
Substitution: Amines, in the presence of a base like triethylamine (TEA).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products
- Amide derivatives from substitution reactions.
- Carboxylic acids from hydrolysis.
- Free functional groups from deprotection.
Applications De Recherche Scientifique
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” could have several applications:
Bioconjugation: Linking biomolecules for targeted drug delivery.
Drug Delivery: Formulating prodrugs or drug carriers.
Materials Science: Creating functionalized surfaces or polymers.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application:
Bioconjugation: The OSu ester reacts with amines on proteins or peptides, forming stable amide bonds.
Drug Delivery: The compound may release active drugs upon hydrolysis or enzymatic cleavage.
Materials Science: Functional groups can interact with substrates to modify surface properties.
Comparaison Avec Des Composés Similaires
Similar compounds might include:
N-hydroxysuccinimide esters: Used for bioconjugation.
Tert-butyl-protected amino acids: Used in peptide synthesis.
Polyethylene glycol (PEG) derivatives: Used in drug delivery.
Uniqueness
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” is unique due to its specific combination of functional groups and spacers, which may offer advantages in terms of stability, reactivity, and versatility in various applications.
Propriétés
IUPAC Name |
tert-butyl 18-[[5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJILBKLUVJVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H82N4O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














